Dorsilurin G
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Overview
Description
Dorsilurin G is a 7-hydroxyflavonol substituted by additional hydroxy groups at positions 5 and 3', prenyl groups at positions 6 and 8 and a (2S)-2-hydroxy-3-methylbut-3-en-1-yl group at position 4'. Isolated from the roots of Dorstenia psilurus, it exhibits alpha-glucosidase inhibitory activity. It has a role as a metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a 7-hydroxyflavonol and a tetrahydroxyflavone.
Scientific Research Applications
Alpha-Glucosidase Inhibition Properties
Dorsilurin G, along with other compounds from the roots of Dorstenia psilurus, has been identified for its alpha-glucosidase inhibitory activity. Studies have found that compounds like Dorsilurin F, with multiple unmodified prenyl groups, exhibit moderate to low inhibitory activity, suggesting potential implications in metabolic studies and possibly diabetes research (Tabopda et al., 2008).
Structural Elucidation and Spectroscopic Analysis
Research has focused on the structural elucidation of compounds like this compound, utilizing advanced spectroscopic methods. This includes the identification of dorsilurins A and B and various phenylpropanoid derivatives, contributing to the broader understanding of plant-derived compounds and their potential applications in pharmacology and biochemistry (Ngadjui et al., 1998).
Neurite Growth and Neuroregulation
Research into the GDNF/RET signaling pathway in neurobiology has identified compounds like Dok-4, which regulate neurite outgrowth, a critical aspect of neuronal development. This suggests a potential for further study on compounds like this compound in neuroscientific research, particularly in understanding neuronal development and disorders (Uchida et al., 2006).
Properties
Molecular Formula |
C30H34O7 |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-15(2)7-11-20-25(33)21(12-8-16(3)4)30-24(26(20)34)27(35)28(36)29(37-30)19-10-9-18(23(32)14-19)13-22(31)17(5)6/h7-10,14,22,31-34,36H,5,11-13H2,1-4,6H3/t22-/m0/s1 |
InChI Key |
YIQFHSHQZCNILL-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)C[C@@H](C(=C)C)O)O)O)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)CC(C(=C)C)O)O)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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